2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group, an amino group, and a methylisoxazolyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of 4-chloroaniline with 5-methylisoxazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide
- 4-(4-Chlorophenyl)-3-ethyl-2-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}anilino)-1,3-thiazol-3-ium bromide
- N1-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]-2-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]hydrazine-1-carboxamide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C12H12ClN3O2 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-8-6-11(16-18-8)15-12(17)7-14-10-4-2-9(13)3-5-10/h2-6,14H,7H2,1H3,(H,15,16,17) |
InChI Key |
WCNZMIWMGXASSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.